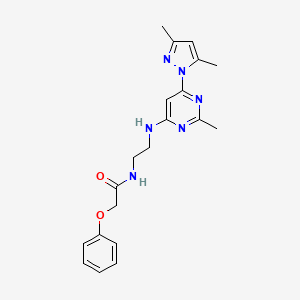

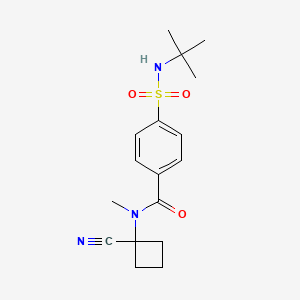

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms . Compounds containing these structures are widely present in natural products and have a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran can be synthesized through various methods, including the cyclization of 2-hydroxystilbenes . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Benzofuran and its derivatives can undergo various chemical reactions. For example, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Sulfonamide derivatives bearing the piperidine nucleus have been synthesized and shown to exhibit talented activity against cholinesterase enzymes. These compounds were prepared through a series of reactions starting from 1-amino piperidine, leading to a variety of derivatives with promising activities (H. Khalid).

Enzyme Inhibition for Disease Management

Several newly synthesized sulfonamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. These compounds demonstrated significant inhibitory activities, suggesting potential applications in managing neurodegenerative disorders (H. Khalid et al.).

Antioxidant and Enzymatic Inhibition Properties

A series of benzenesulfonamides incorporating triazine moieties were investigated for their antioxidant properties and inhibition of various enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate to high inhibition potency, indicating their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Nabih Lolak et al.).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Novel benzenesulfonamide derivatives have been reported to act as potent inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed significant inhibitory action against different isoforms of carbonic anhydrase, highlighting their potential in developing therapies for conditions like glaucoma and epilepsy (C. B. Mishra et al.).

Selective Inhibition for Targeted Therapy

Sulfonamides incorporating specific structural motifs have been studied for their selective inhibitory action against certain carbonic anhydrase isoforms associated with cancer. These compounds demonstrated low nanomolar activity and selectivity, providing a foundation for developing targeted anticancer therapies (A. Alafeefy et al.).

Direcciones Futuras

Propiedades

IUPAC Name |

3-acetyl-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-16(26)18-6-4-7-20(13-18)31(28,29)24-15-17-9-11-25(12-10-17)23(27)22-14-19-5-2-3-8-21(19)30-22/h2-8,13-14,17,24H,9-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRKXRWKQXWINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)

![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)